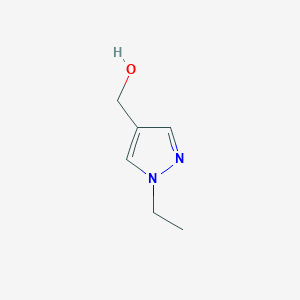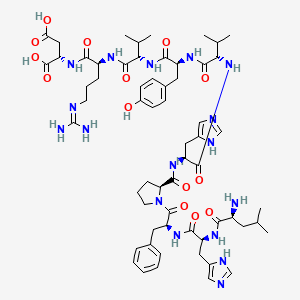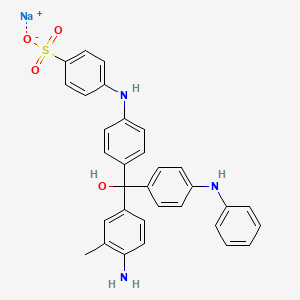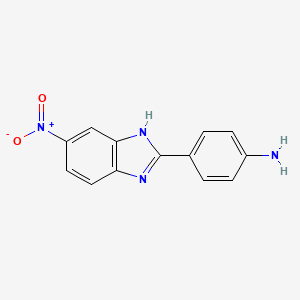
(1-Ethyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
“(1-ethyl-1H-pyrazol-4-yl)methanol” is a member of pyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The yield is around 85% and the product appears as a white solid . The IR spectrum shows peaks at 3433 cm^-1 (NH), 2960 cm^-1 (C–H), 1624 cm^-1 (C=N), among others .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The molecular formula is C6H10N2O.
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions. For example, it has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . It has also been used in the synthesis of novel compounds with antileishmanial and antimalarial activity .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm^3, a boiling point of 252.6±15.0 °C at 760 mmHg, and a flash point of 106.6±20.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antileishmanial- und Antimalariaaktivitäten
Pyrazol-haltige Verbindungen, wie "(1-Ethyl-1H-pyrazol-4-yl)methanol", sind für ihre potenten Antileishmanial- und Antimalariaaktivitäten bekannt. Eine Studie beleuchtete die Synthese von Hydrazin-gekoppelten Pyrazolen und deren Strukturverifizierung durch verschiedene Techniken, darunter FTIR und NMR. Diese Verbindungen zeigten wünschenswerte Bindungsmuster an aktiven Zentren, die durch eine geringere Bindungsfreie Energie gekennzeichnet sind, was auf ihr Potenzial als wirksame Antileishmanialmittel hindeutet .
Zytotoxische Aktivität
Die zytotoxischen Eigenschaften von Pyrazolanaloga wurden untersucht, wobei einige Derivate eine signifikante zytotoxische Aktivität zeigten. Dies deutet darauf hin, dass "this compound" ein Vorläufer oder Bestandteil von Verbindungen mit potenziellen Anwendungen in der Krebsforschung und -therapie sein könnte .
Chemische Eigenschaften und Daten
Das National Institute of Standards and Technology (NIST) bietet detaillierte chemische Daten zu verschiedenen Verbindungen, darunter Pyrazole. Diese Informationen sind für Forscher von entscheidender Bedeutung, um die physikalischen und chemischen Eigenschaften von "this compound" zu verstehen, die in verschiedenen wissenschaftlichen Analysen angewendet werden können .
Medizinische Chemie und Wirkstoffforschung
Pyrazole sind in der medizinischen Chemie und Wirkstoffforschung aufgrund ihrer vielfältigen pharmakologischen Wirkungen weit verbreitet. Die fragliche Verbindung könnte an der Synthese neuer Medikamente oder als Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe beteiligt sein .
Agrochemie
In der Agrochemie werden Pyrazolderivate zur Entwicklung neuer Pestizide und Herbizide eingesetzt. Die Verbindung "this compound" könnte als Schlüsselzwischenprodukt bei der Synthese dieser Agrochemikalien dienen .
Koordinationschemie
Pyrazole sind dafür bekannt, in der Koordinationschemie als Liganden zu wirken und Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe finden Anwendungen in der Katalyse, Materialwissenschaft und mehr .
Organometallchemie
In der Organometallchemie können Pyrazole zur Synthese von organometallischen Verbindungen verwendet werden, die potenzielle Anwendungen in der Katalyse, organischen Synthese und industriellen Prozessen haben .
Safety and Hazards
“(1-ethyl-1H-pyrazol-4-yl)methanol” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Eigenschaften
IUPAC Name |
(1-ethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNICTDYQNKYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405679 | |
| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905307-04-2 | |
| Record name | 1-Ethyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)



